molecular formula C₂₀H₂₃FN₆O₆ B1145582 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir CAS No. 1391918-17-4

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir

Katalognummer: B1145582
CAS-Nummer: 1391918-17-4
Molekulargewicht: 462.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is an acylcarnitine species identified as a potential biomarker for disorders related to fatty acid oxidation, specifically the breakdown of unsaturated fatty acids like linoleic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-trans,4-cis-Decadienoylcarnitine typically involves the esterification of carnitine with 2-trans,4-cis-decadienoic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

Industrial production of 2-trans,4-cis-Decadienoylcarnitine may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor fatty acids, followed by chemical esterification. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-trans,4-cis-Decadienoylcarnitine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, which can be analyzed to understand the oxidative stability of the compound.

    Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its chemical properties.

    Substitution: Substitution reactions can occur at the carnitine moiety, leading to the formation of different acylcarnitine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted acylcarnitine derivatives.

Wissenschaftliche Forschungsanwendungen

2-trans,4-cis-Decadienoylcarnitine has several scientific research applications:

    Diagnostic Biomarker: Elevated levels of this compound in biological samples like urine and blood can indicate an enzymatic deficiency within the fatty acid oxidation pathway, specifically a deficiency in 2,4-dienoyl-coenzyme A reductase.

    Research Tool: Studying the presence and levels of this compound in various metabolic disorders can offer valuable insights into the complexities of fatty acid oxidation pathways and their connection to disease pathogenesis.

    Therapeutic Applications: Potential therapeutic applications include its use as a biomarker for early detection of metabolic disorders, allowing for timely interventions like dietary modifications or other supportive therapies.

Wirkmechanismus

2-trans,4-cis-Decadienoylcarnitine itself does not have a mechanism of action in the conventional sense. It is a metabolic intermediate, indicating an interruption in the normal metabolic pathway of linoleic acid due to a potential enzyme deficiency (2,4-dienoyl-coenzyme A reductase). This deficiency leads to the accumulation of 2-trans,4-cis-Decadienoylcarnitine, signaling an impairment in unsaturated fatty acid oxidation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linoleic Acid: 2-trans,4-cis-Decadienoylcarnitine is derived from the incomplete oxidation of linoleic acid.

    2-trans,4-cis-Decadienoylcoenzyme A: This compound is directly acted upon by 2,4-dienoyl-coenzyme A reductase to convert it to a less unsaturated form, allowing beta-oxidation to proceed.

Uniqueness

The uniqueness of 2-trans,4-cis-Decadienoylcarnitine lies in its role as a biomarker for specific metabolic disorders related to fatty acid oxidation. Its accumulation in biological samples serves as a diagnostic tool for identifying deficiencies in the enzyme 2,4-dienoyl-coenzyme A reductase, making it a valuable compound in both clinical and research settings.

Biologische Aktivität

The compound 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir is a derivative of Raltegravir, an integrase inhibitor used primarily in the treatment of HIV. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Raltegravir and its derivatives function by inhibiting the integrase enzyme (IN), which is crucial for the integration of viral DNA into the host genome. This action prevents the replication of HIV. The compound binds to the IN-DNA complex, which is essential for forming the synaptic complex necessary for viral integration. The binding is dependent on divalent metal ions present at the IN active site, where Raltegravir chelates these ions through its diketo group .

Pharmacokinetics

Raltegravir exhibits a favorable pharmacokinetic profile with a rapid absorption rate and a half-life that allows for effective dosing schedules. Clinical studies have shown that it can achieve significant plasma concentrations that correlate with its antiviral efficacy. The drug is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1), with genetic polymorphisms affecting its metabolism and plasma levels, particularly in individuals with reduced UGT1A1 activity .

Efficacy in Clinical Studies

Clinical trials have demonstrated that Raltegravir significantly reduces viral load in HIV-infected patients. For instance, one study indicated that after treatment, more than 50% of patients achieved undetectable viral loads . Additionally, Raltegravir has shown synergistic effects when combined with other antiretroviral agents, enhancing overall treatment efficacy without significant drug-drug interactions .

Case Study 1: Efficacy in Treatment-Naïve Patients

In a randomized controlled trial involving treatment-naïve patients, Raltegravir was administered alongside other antiretroviral therapies. Results indicated that patients receiving Raltegravir had a greater reduction in viral load compared to those on placebo, highlighting its effectiveness as a first-line treatment option .

Case Study 2: Pharmacogenetic Variability

Research has shown that genetic variations in UGT1A1 can lead to differences in Raltegravir metabolism among individuals. Patients with certain polymorphisms exhibited higher plasma concentrations without increased adverse effects, suggesting that personalized medicine approaches could optimize dosing strategies for better outcomes .

Table: Summary of Biological Activity and Clinical Findings

Parameter Findings
Mechanism of ActionInhibition of integrase enzyme; binding to IN-DNA complex
PharmacokineticsRapid absorption; primarily metabolized by UGT1A1
EfficacySignificant reduction in viral load; >50% achieve undetectable levels
Drug InteractionsMinimal interactions with other antiretroviral drugs
Genetic Variability ImpactPolymorphisms affect metabolism and plasma concentration

Eigenschaften

IUPAC Name

2-[2-[[2-(2-acetylhydrazinyl)-2-oxoacetyl]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O6/c1-10(28)25-26-17(32)16(31)24-20(2,3)19-23-13(14(29)18(33)27(19)4)15(30)22-9-11-5-7-12(21)8-6-11/h5-8,29H,9H2,1-4H3,(H,22,30)(H,24,31)(H,25,28)(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEBFOGKEOSYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391918-17-4
Record name DES(5-methyl-1,3,4-oxadiazol)-(2-(2-acetylhydrazino)-2-oxo-acetyl)-raltegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(5-METHYL-1,3,4-OXADIAZOL)-(2-(2-ACETYLHYDRAZINO)-2-OXO-ACETYL)-RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92LUH56XKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.